molecular formula C17H15FN2O4 B5454651 5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5454651
M. Wt: 330.31 g/mol
InChI Key: XOPPNIMSOWRESA-UHFFFAOYSA-N
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Description

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C20H15F5N2O3 . It is a derivative of oxadiazole and can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The crystal structure of a similar compound, 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, has been reported . The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.9913 (4) Å, b = 11.0451 (5) Å, c = 30.3925 (14) Å .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.401±0.06 g/cm3 and a predicted pKa of 8.61±0.40 .

Properties

IUPAC Name

5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-21-12-8-6-11(7-9-12)17-19-15(24-20-17)10-23-16-13(18)4-3-5-14(16)22-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPPNIMSOWRESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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